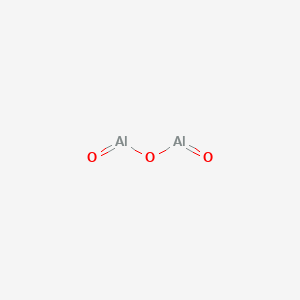
Lanthanum oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum oxide, also known as lanthana, is an inorganic compound with the chemical formula La₂O₃. It is a white, hygroscopic powder that is insoluble in water but dissolves in acidic solutions. This compound is a rare earth compound that plays a crucial role in various industrial and scientific applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum oxide can be synthesized through several methods. One common method involves the spray pyrolysis of lanthanum chloride. The reaction proceeds as follows: [ 2 \text{LaCl}_3 + 3 \text{H}_2\text{O} \rightarrow 2 \text{La(OH)}_3 + 6 \text{HCl} ] [ 2 \text{La(OH)}_3 \rightarrow \text{La}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Another method involves the precipitation of lanthanum hydroxide from an aqueous solution using ammonia and sodium dodecyl sulfate, followed by heating and stirring .
Industrial Production Methods: Industrially, this compound is produced by the calcination of lanthanum carbonate or lanthanum hydroxide at high temperatures. The calcination process involves heating the precursor materials in air at temperatures ranging from 750°C to 1000°C .
Chemical Reactions Analysis
Types of Reactions: Lanthanum oxide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to lanthanum metal using reducing agents such as hydrogen gas.
Substitution: this compound can react with halogens to form lanthanum halides.
Common Reagents and Conditions:
Oxidation: Occurs at room temperature in the presence of atmospheric oxygen.
Reduction: Typically requires high temperatures and a reducing atmosphere.
Substitution: Involves reactions with halogens at elevated temperatures.
Major Products:
Oxidation: this compound (La₂O₃)
Reduction: Lanthanum metal (La)
Substitution: Lanthanum halides (e.g., LaCl₃)
Scientific Research Applications
Lanthanum oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the methanation of carbon dioxide.
Biology: Employed in the development of biosensors and bioimaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of optical materials, such as camera lenses and optical fibers, due to its high refractive index and low dispersion.
Mechanism of Action
Lanthanum oxide exerts its effects through various mechanisms, depending on its application. For instance, as a catalyst in the methanation reaction, this compound facilitates the conversion of carbon dioxide to methane by providing active sites for the reaction to occur. The mechanism involves the adsorption of carbon dioxide onto the this compound surface, followed by its reduction to methane in the presence of hydrogen gas .
Comparison with Similar Compounds
- Cerium oxide (CeO₂)
- Praseodymium oxide (Pr₆O₁₁)
- Neodymium oxide (Nd₂O₃)
Lanthanum oxide stands out among these compounds due to its specific combination of physical and chemical properties, making it a valuable material in various advanced technological applications .
Properties
CAS No. |
12680-02-3 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



